Cas no 1542364-86-2 (3-(5-chlorothiophen-2-yl)cyclobutan-1-one)

3-(5-Chlorothiophen-2-yl)cyclobutan-1-one is a versatile heterocyclic compound featuring a cyclobutanone core linked to a 5-chlorothiophene moiety. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The chlorothiophene group enhances electrophilic substitution potential, while the cyclobutanone ring offers strain-driven reactivity for ring-opening or functionalization. Its well-defined molecular architecture supports precise modifications, enabling the development of targeted bioactive molecules. The compound’s stability and compatibility with common reagents further facilitate its use in multi-step synthetic routes. Suitable for research and industrial applications, it serves as a key building block for complex molecular frameworks.
3-(5-chlorothiophen-2-yl)cyclobutan-1-one structure
1542364-86-2 structure
Product Name:3-(5-chlorothiophen-2-yl)cyclobutan-1-one
CAS No:1542364-86-2
MF:C8H7ClOS
MW:186.658580064774
CID:6486656
PubChem ID:80133391
Update Time:2025-09-28

3-(5-chlorothiophen-2-yl)cyclobutan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-(5-chlorothiophen-2-yl)cyclobutan-1-one
    • 1542364-86-2
    • EN300-1243472
    • AKOS018694829
    • Inchi: 1S/C8H7ClOS/c9-8-2-1-7(11-8)5-3-6(10)4-5/h1-2,5H,3-4H2
    • InChI Key: FCRGCAWKBCYZER-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C2CC(C2)=O)S1

Computed Properties

  • Exact Mass: 185.9906137g/mol
  • Monoisotopic Mass: 185.9906137g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 45.3Ų

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Additional information on 3-(5-chlorothiophen-2-yl)cyclobutan-1-one

Introduction to 3-(5-chlorothiophen-2-yl)cyclobutan-1-one (CAS No. 1542364-86-2) and Its Emerging Applications in Chemical Biology

3-(5-chlorothiophen-2-yl)cyclobutan-1-one, identified by the chemical identifier CAS No. 1542364-86-2, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the class of cyclobutanone derivatives fused with a thiophene ring, which is a motif frequently encountered in natural products and pharmaceuticals. The presence of a chlorine substituent at the 5-position of the thiophene ring introduces electrophilic characteristics, making it a versatile scaffold for further functionalization and derivatization.

The structural framework of 3-(5-chlorothiophen-2-yl)cyclobutan-1-one combines the rigidity of the cyclobutane ring with the aromaticity of the thiophene moiety, which can influence its electronic properties and interactions with biological targets. This compound has been studied for its potential applications in drug discovery, particularly as a precursor for synthesizing more complex molecules with desired pharmacological properties. The cyclobutanone core is known to exhibit inhibitory effects on various enzymes and receptors, while the thiophene ring contributes to improved solubility and metabolic stability, making it an attractive candidate for medicinal chemistry.

In recent years, there has been growing interest in exploring the biological activities of 3-(5-chlorothiophen-2-yl)cyclobutan-1-one and its derivatives. Researchers have investigated its potential as an inhibitor of kinases, which are critical targets in cancer therapy. The chlorine substituent at the 5-position of the thiophene ring enhances electrophilicity, enabling interactions with nucleophilic residues on protein surfaces. This property has been exploited in designing small-molecule inhibitors that disrupt aberrant signaling pathways involved in tumor growth and progression.

Moreover, studies have highlighted the compound's role in modulating inflammatory responses. The cyclobutanone scaffold is known to interact with nonsteroidal anti-inflammatory drug (NSAID) receptors, suggesting potential applications in managing chronic inflammatory conditions. The combination of the thiophene ring and chlorine substituent may enhance binding affinity and selectivity, reducing side effects associated with conventional anti-inflammatory agents.

The synthesis of 3-(5-chlorothiophen-2-yl)cyclobutan-1-one involves multi-step organic transformations, including cyclization reactions and halogenation processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to introduce the thiophene moiety efficiently, while protecting group strategies have been employed to prevent unwanted side reactions.

Recent advancements in computational chemistry have further facilitated the design of derivatives of 3-(5-chlorothiophen-2-yl)cyclobutan-1-one with enhanced biological activity. Molecular modeling studies have revealed insights into how structural modifications can influence binding affinity and specificity to target proteins. These findings have guided experimental efforts toward developing more potent and selective analogs for therapeutic applications.

In addition to its pharmacological potential, 3-(5-chlorothiophen-2-yl)cyclobutan-1-one has been explored for its role in material science applications. The unique electronic properties of this compound make it suitable for use in organic semiconductors and optoelectronic devices. Researchers have investigated its incorporation into polymer matrices to enhance charge transport properties, which could lead to improvements in flexible electronics and solar cells.

The environmental impact of synthesizing and using 3-(5-chlorothiophen-2-yl)cyclobutan-1-one has also been considered. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These sustainable practices are essential for ensuring that the production of this compound aligns with broader environmental goals while maintaining high standards of quality and efficacy.

Future research directions for 3-(5-chlorothiophen-2-yl)cyclobutan-1-one include exploring its potential as an intermediate in drug development pipelines. By leveraging its structural features, scientists aim to create novel therapeutic agents that address unmet medical needs. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate these endeavors, leading to innovative treatments for various diseases.

In conclusion, 3-(5-chlorothiophen-2-yl)cyclobutan-1-one (CAS No. 1542364-86-2) represents a promising compound with diverse applications in chemical biology and material science. Its unique structural characteristics make it a valuable scaffold for drug discovery, while its potential in advanced materials underscores its versatility. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic research and industrial development.

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